Chromium tungsten oxide

Description

Significance of Mixed-Metal Oxide Systems in Advanced Materials Science

Mixed-metal oxide (MMO) systems, which consist of a crystalline framework containing two or more different metal cations and oxide anions, are a cornerstone of advanced materials science. Their significance stems from the ability to create materials with unique and highly tunable properties that are often superior to those of their single-metal oxide constituents. researchgate.net By combining different metals, it is possible to modify electronic structures, create specific defect sites, and alter charge transport properties, leading to enhanced performance in a wide array of applications.

The synergistic interaction between the different metal components can result in improved thermal stability, novel catalytic activities, and enhanced electrochemical performance. researchgate.netacs.org For instance, in catalysis, MMOs are valued for their high surface area, porosity, and the presence of both acidic and basic sites, which can be tailored for specific chemical reactions. researchgate.netacs.org In energy storage, materials like batteries and supercapacitors benefit from the remarkable electrochemical properties and higher efficiency offered by mixed-metal oxides compared to pure metal oxides. eurekaselect.com Furthermore, the ability to form solid solutions and precisely control stoichiometry allows for the fine-tuning of properties such as band gaps and redox potentials, which is critical for applications in electronics, sensors, and photocatalysis. mdpi.com The development of rapid and scalable synthesis techniques, such as plasma oxidation of liquid droplets, further accelerates the discovery and optimization of new MMOs for various energy and environmental applications. cambridge.org

Historical Context and Evolution of Chromium Tungsten Oxide Studies

The study of chromium tungsten oxides is rooted in the broader exploration of complex metal oxides that gained momentum in the mid-20th century. Initial interest in the combination of chromium and tungsten was often related to the development of high-temperature-resistant alloys. iaea.org The first formal identification of a distinct this compound compound, Cr₂WO₆, appeared in scientific literature around 1960, described as a new trirutile-type compound. researchgate.net A key early method for its synthesis, involving the high-temperature calcination of chromium(III) oxide (Cr₂O₃) and tungsten trioxide (WO₃) powders at temperatures exceeding 950°C, was documented in a 1962 patent.

For several decades, research remained focused on the synthesis and structural characterization of these bulk, ceramic-like materials. However, the dawn of nanotechnology in the late 20th and early 21st centuries marked a significant evolution in the field. Researchers began to explore this compound in nanostructured forms, such as nanoparticles, nanowires, and thin films, unlocking a new range of properties and applications.

Modern studies have shifted towards synthesizing these materials through more sophisticated, low-temperature methods like hydrothermal synthesis, sol-gel processing, and microwave irradiation, which offer greater control over particle size, morphology, and crystallinity. ontosight.airesearchgate.netijcrt.org This evolution has been driven by the discovery of the material's potential in advanced technological fields. The incorporation of chromium into tungsten oxide matrices has been shown to modify the material's electronic structure, enhancing its performance in applications such as gas sensing, photocatalysis, and as an electrocatalyst. researchgate.netrsc.orgacs.org For example, research has demonstrated that Cr-doped WO₃ exhibits improved sensitivity in gas sensors and enhanced efficiency in the photocatalytic degradation of pollutants. acs.org

Recent research findings have highlighted the material's diverse capabilities, as detailed in the following table:

| Research Area | Key Finding | Synthesis Method | Reference |

|---|---|---|---|

| Gas Sensing | MXene/Cr-WO₃ hybrids achieved detection limits of 0.1 ppm for acetone (B3395972). | Hydrothermal/Sol-gel | |

| Water Oxidation | A nanostructured Cr₂O₃/WO₃ p-n junction photoanode increased photocurrent density from 0.7 to 1.8 mA cm⁻². | Deposition of Cr₂O₃ nanoparticles onto WO₃ nanosheet arrays. | rsc.org |

| Photocatalysis | Cr-doped WO₃ nanoparticles (5 wt. %) showed enhanced suitability for photocatalytic applications compared to undoped samples. | Microwave Irradiation | ijcrt.org |

| Electrochemical Sensing | Cr-doped WO₃ nanostructures enabled the detection of flutamide (B1673489) and nilutamide (B1683758) with detection limits of 4.2 nM and 3.07 nM, respectively. | Hydrothermal Condensation | acs.org |

This progression from fundamental solid-state chemistry to applied nanotechnology illustrates the expanding interest in this compound as a versatile material with significant potential in advanced scientific and technological applications.

Properties

CAS No. |

39455-56-6 |

|---|---|

Molecular Formula |

Cr2O12W3 |

Molecular Weight |

847.5 g/mol |

IUPAC Name |

chromium(3+);dioxido(dioxo)tungsten |

InChI |

InChI=1S/2Cr.12O.3W/q2*+3;;;;;;;6*-1;;; |

InChI Key |

MRZDCFAGABOHQQ-UHFFFAOYSA-N |

SMILES |

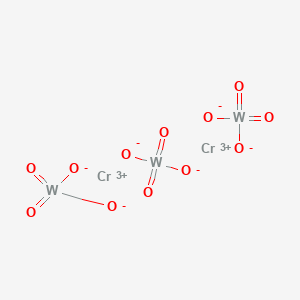

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Cr+3].[Cr+3] |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Cr+3].[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques for Chromium Tungsten Oxide Materials

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of chromium tungsten oxide due to their versatility, cost-effectiveness, and ability to control the size and shape of the resulting materials at the nanoscale. americanelements.com These techniques involve the chemical transformation of precursors in a liquid medium to form the desired oxide.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are conducted in aqueous and non-aqueous solvents, respectively, within a sealed reactor, often an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors to form crystalline nanomaterials.

For this compound, typical hydrothermal synthesis involves dissolving precursors like ammonium (B1175870) paratungstate and chromium nitrate (B79036) in an acidic solution. The mixture is then heated in an autoclave at temperatures ranging from 150 to 200°C for 12 to 24 hours. Post-synthesis annealing in a controlled atmosphere, such as nitrogen or argon, is often necessary to prevent oxidation and improve crystallinity, with optimal temperatures typically between 400 and 600°C. The morphology of the resulting nanostructures, including nanorods, nanosheets, or nanoflowers, can be controlled by adjusting the pH of the hydrothermal medium.

A specific solvothermal procedure involves dissolving chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) in ethylene (B1197577) glycol. The use of a structure-directing agent like cetyltrimethylammonium bromide (CTAB) can lead to the formation of mesoporous nanospheres. The choice of solvent and the concentration of reactants can significantly influence the final product's characteristics. korvustech.com

Table 1: Hydrothermal/Solvothermal Synthesis Parameters for this compound

| Parameter | Typical Range/Value | Influence on Product |

| Temperature | 150–200°C | Affects reaction kinetics and crystallinity. |

| Time | 12–24 hours | Influences crystal growth and phase purity. |

| pH | Acidic (<2) to Basic (>8) | Controls morphology (nanorods, nanosheets, nanoflowers). |

| Precursors | Ammonium paratungstate, Chromium nitrate, CrCl₃·6H₂O, Na₂WO₄·2H₂O | Determines the elemental composition of the final product. |

| Solvent | Water (hydrothermal), Ethylene glycol (solvothermal) | Affects precursor solubility and reaction pathways. |

| Additives | Cetyltrimethylammonium bromide (CTAB) | Acts as a structure-directing agent to create porous structures. |

Sol-Gel Processing

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. lesker.comresearchgate.net The process involves the conversion of a solution (sol) into a gelatinous substance (gel) and subsequent drying and heat treatment to obtain the final oxide material. lesker.com This method offers excellent control over the product's purity, homogeneity, and microstructure at a low processing temperature. lesker.comresearchgate.net

In the synthesis of this compound, the sol-gel process typically starts with precursors such as sodium tungstate dihydrate. lesker.com For instance, dissolving sodium tungstate dihydrate in deionized water and then adding hydrochloric acid to adjust the pH can initiate the formation of a gel. lesker.com This gel is then aged, washed with deionized water and ethanol (B145695) to remove impurities, and dried in an oven. lesker.com A final calcination step at elevated temperatures, for example at 500°C, is performed to crystallize the material into the desired oxide phase. lesker.com The sol-gel method has been successfully used to create nanostructured this compound with controlled shapes and sizes. rsc.org

Co-precipitation Techniques

Co-precipitation is a straightforward and effective method for synthesizing multicomponent oxide materials by precipitating the components from a single homogeneous solution. researchgate.net This technique allows for the intimate mixing of the constituent ions at the atomic level, leading to the formation of a homogeneous precursor.

For this compound, a co-precipitation route can involve dissolving sodium tungstate dihydrate (Na₂WO₄·2H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in a specific molar ratio. The addition of a chelating agent like oxalic acid can facilitate the formation of an amorphous precursor gel. Aging this gel at room temperature can lead to the formation of monoclinic WO₃·2H₂O/Cr₂O₃ composites with plate-like morphologies. One of the key advantages of this method is the potential for phase control and the ability to produce materials with a high surface area without the need for high-temperature treatment. Another approach utilizes ammonium hydroxide (B78521) to precipitate mixed hydroxides from chromium(III) and tungsten(VI) solutions by adjusting the pH.

A study on strontium-doped chromium oxide nanosheets utilized a co-precipitation method where chromium acetate (B1210297) was the precursor, and the pH was adjusted to 12 with sodium hydroxide while stirring at 80°C. manchester.ac.uk This demonstrates the adaptability of the co-precipitation method for incorporating dopants into oxide structures.

Table 2: Co-precipitation Synthesis of this compound Hydrates

| Precursors | Chelating Agent/Precipitant | Aging Conditions | Resulting Morphology |

| Na₂WO₄·2H₂O and Cr(NO₃)₃·9H₂O | 0.5 M Oxalic Acid | 12 hours at 25°C | 40–200 nm plate-like morphologies |

| Cr³⁺ and W⁶⁺ solutions | Ammonium Hydroxide (to pH 9.0-9.5) | Not specified | Crystalline Cr₂WO₆ after dehydration at 400°C |

Electrospinning

Electrospinning is a fiber production method that uses an electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. americanelements.com This technique is effective for producing long, continuous nanofibers with a large surface-to-volume ratio. mdpi.com

In the context of metal oxides like this compound, the process typically involves preparing a solution containing a polymer (e.g., polyvinylpyrrolidone (B124986) - PVP) and metal precursors. wikipedia.org This solution is then electrospun to form composite nanofibers. Subsequent heat treatment (calcination) at elevated temperatures removes the polymer and converts the metal precursors into crystalline oxide nanofibers, while retaining the fibrous morphology. mdpi.com The fabrication of tungsten oxide nanofibers using electrospinning has been demonstrated as a viable route for creating one-dimensional nanostructures. americanelements.com While specific detailed research findings on the electrospinning of this compound are not abundant, the general methodology is applicable for producing Cr-doped or composite WO₃ nanofibers. americanelements.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat the reactants, which can significantly accelerate reaction rates, leading to shorter synthesis times and often improved product yields and purity compared to conventional heating methods.

This technique has been successfully applied to synthesize chromium-doped tungsten oxide nanoparticles. A typical procedure involves the microwave irradiation of a solution containing tungsten and chromium precursors. For example, hydrated tungsten oxide (WO₃·H₂O)-based nanoparticles doped with varying weight percentages of chromium have been synthesized using a microwave irradiation process at 2.45 GHz with a power of 180 W for 10 minutes. The resulting product is often annealed at a high temperature (e.g., 600°C) to enhance crystallinity and remove any impurities. This method is considered simple, inexpensive, and time-efficient.

Table 3: Microwave-Assisted Synthesis of Cr-doped Tungsten Oxide

| Precursors | Microwave Power | Irradiation Time | Post-synthesis Annealing | Resulting Structure |

| Tungsten and Chromium precursors | 180 W | 10 minutes | 600°C | Orthorhombic (as-prepared), Monoclinic (annealed) |

| Cr(NO₃)₂·6H₂O and salicylic (B10762653) acid | 360 W | 30 minutes | 500-600°C for 3 hours | Quasi-rectangular Cr₂O₃ nanoparticles |

Vapor-Phase and Deposition Techniques

Vapor-phase deposition techniques involve the transport of a material in its vapor state from a source to a substrate, where it condenses to form a solid thin film. These methods are crucial for applications requiring high-purity, uniform coatings and films.

Aerosol-assisted chemical vapor deposition (AACVD) is a notable variant where precursors are dissolved in a solvent and delivered to the heated substrate as an aerosol. researchgate.net This technique is advantageous as it does not require volatile precursors, thus expanding the range of materials that can be deposited. researchgate.net Thin films of tungsten oxide and doped tungsten oxide have been successfully produced via AACVD. For example, crystalline monoclinic WO₃ films have been deposited at 400°C. These films, initially blue due to being oxygen-deficient (WO₃₋ₓ), can be converted to yellow, stoichiometric WO₃ by annealing in air at 500°C.

Chemical Vapor Deposition (CVD) has been used to create this compound films. In a low-pressure CVD process, tungsten hexacarbonyl [W(CO)₆] and chromium acetylacetonate (B107027) [Cr(acac)₃] can be used as precursors. Co-deposition at 550°C can yield columnar Cr₂WO₆ films.

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate. PVD methods are often more environmentally friendly than processes like electroplating.

Pulsed Laser Deposition (PLD), a type of PVD, has been employed for the epitaxial growth of Cr₂O₃/WO₃ p-n junctions. In this method, a high-power laser ablates a composite target, and the vaporized material is deposited as a thin film on a substrate.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films. In this process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film.

Aerosol-Assisted CVD (AACVD) is a variant that is particularly effective for depositing films from precursors with low volatility. For instance, Cr-doped tungsten disulfide (WS₂) thin films, an analogue to the oxide system, have been successfully deposited onto glass and steel substrates at 450 °C using this method. rsc.orgmanchester.ac.uk The process involves dissolving molecular precursors, such as tris(diethyldithiocarbamato)chromium(III) and bis(diethyldithiocarbamato)disulfidothioxo tungsten(VI), in a solvent and generating an aerosol that is then transported to the heated substrate. rsc.orgmanchester.ac.uk This approach allows for good control over the doping concentration by adjusting the molar ratios of the precursors in the initial solution. rsc.org Similarly, aerosol-assisted CVD has been employed to grow nanostructured tungsten oxide and Cr-doped WO₃ nanowires. fjirsm.ac.cn

In low-pressure CVD (LPCVD), co-deposition using precursors like tungsten hexacarbonyl [W(CO)₆] and chromium acetylacetonate [Cr(acac)₃] at approximately 550°C and 10⁻² Torr has been used to create columnar Cr₂WO₆ films with a preferential crystal orientation.

Sputtering Techniques

Sputtering is a physical vapor deposition (PVD) method where atoms are ejected from a solid target material by bombarding it with energetic ions from a plasma. nanografi.com This technique is widely used in microelectronics and for producing high-quality optical and electrochromic films. nanografi.com

Reactive DC magnetron sputtering is a common approach for depositing tungsten oxide films. In this process, a tungsten (W) metal target is sputtered in a reactive atmosphere containing a mixture of an inert gas, typically Argon (Ar), and a reactive gas, Oxygen (O₂). By carefully controlling critical deposition parameters such as the oxygen/argon gas flow ratio, total plasma pressure, and sputtering power, the stoichiometry and properties of the resulting tungsten oxide film can be precisely managed. To create chromium-doped films, a chromium target can be co-sputtered with the tungsten target, or a composite Cr-W target can be used. The addition of chromium can be used to modify the film's properties; for example, Ti-doped WO₃ films fabricated by sputtering have shown enhanced electrical conductivity compared to undoped samples. ijcrt.org The process is also used to deposit chromium oxide layers, often from a metallic Cr target in an Ar/O₂ gas mixture. scirp.org

| Technique | Precursors/Target | Substrate | Temperature | Key Parameters | Resulting Material |

| Low-Pressure CVD | Tungsten hexacarbonyl, Chromium acetylacetonate | - | 550 °C | Pressure: 10⁻² Torr | Columnar Cr₂WO₆ films |

| Aerosol-Assisted CVD | [WS₃(S₂CNEt₂)₂], [Cr(S₂CNEt₂)₃] | Glass, Steel | 450 °C | Molar ratio of precursors | Cr-doped WS₂ films rsc.orgmanchester.ac.uk |

| Reactive DC Sputtering | Tungsten (W) target, Chromium (Cr) target | Unheated | Room Temp. | Ar/O₂ gas ratio, Plasma pressure, Power | Cr-doped WO₃ films ijcrt.org |

| Pulsed Laser Deposition | Composite Cr₂O₃/WO₃ target | FTO glass | - | KrF Excimer Laser (248 nm), 10⁻⁴ mbar, 450°C post-anneal | Cr₂O₃/WO₃ p-n junction |

| Electrochemical Deposition | CrCl₃, Na₂WO₄ | - | - | Dimethyl formamide-aqueous solution, Potential > -0.92 V | Cr-W alloy deposit with carbon researchgate.net |

| Spray Pyrolysis | Tungstic acid, Chromium chloride | Glass | 400 °C | Precursor concentration | Cr-doped WO₃ thin films acs.org |

Pulsed Laser Deposition

Pulsed Laser Deposition (PLD) is a thin-film deposition technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. nih.govarxiv.org The intense laser energy ablates the target surface, creating a plasma plume that expands and deposits onto a substrate. nih.gov PLD is known for its ability to transfer the stoichiometry from the target to the film, making it suitable for complex oxide materials. mdpi.com

The technique has been successfully used to fabricate nanostructured Cr₂O₃/WO₃ p-n junction photoanodes. In this application, a KrF excimer laser (with a wavelength of 248 nm) was used to ablate a composite target, depositing a 200 nm film onto a fluorine-doped tin oxide (FTO) substrate under vacuum (10⁻⁴ mbar). A subsequent post-annealing step at 450°C in an oxygen atmosphere was performed to improve the film's crystallinity. The deposition of Fe-doped WO₃, an analogous system, via PLD using an Nd:YAG laser (266 nm) has shown that the substrate temperature and oxygen pressure are critical parameters that influence the crystalline phase and morphology of the resulting films. mdpi.com

Electrochemical Deposition

Electrochemical deposition is a solution-based method that uses an electric current to reduce dissolved metal cations to form a coherent metal or metal oxide coating on an electrode. This technique is cost-effective and suitable for coating large or complex-shaped areas. mdpi.com

Nanoparticulate tungsten oxide films can be synthesized by electrodeposition from an electrolyte prepared by dissolving tungsten powder in hydrogen peroxide. acs.orgresearchgate.net A notable advancement is the use of pulsed electrodeposition, where varying the pulse duration (from 5 to 500 ms) allows for control over the resulting nanoparticle size (from 45 to ~330 nm). acs.org Shorter pulses favor a higher nucleation rate over particle growth, leading to smaller nanoparticles. acs.org

For the co-deposition of chromium and tungsten, electrolytes based on organo-aqueous solutions have been explored. researchgate.net Coatings containing up to 0.6 at.% tungsten have been obtained from dimethyl formamide-aqueous solutions containing chromium(III) chloride and sodium tungstate. researchgate.net The reduction of both Cr(III) and W(VI) compounds to their metallic states occurs at electrode potentials more negative than -0.92 V (vs. SHE). researchgate.net

Spray Pyrolysis and Spray Coating

Spray pyrolysis is a process where a thin film is deposited by spraying a solution onto a heated surface, where the constituents react to form a chemical compound. This technique is inexpensive and scalable, making it attractive for large-area applications. acs.orgpsu.edu

Pure and Cr-doped WO₃ thin films have been effectively prepared using this method. acs.orgnih.govnih.gov A typical precursor solution is made by dissolving tungstic acid and a chromium source, such as chromium chloride, in a suitable solvent. acs.org This solution is then sprayed onto a heated substrate, commonly glass, held at temperatures around 400°C. acs.org The droplets undergo pyrolysis upon hitting the hot surface, forming the oxide film. Research has shown that the doping concentration of chromium directly impacts the structural and morphological properties of the film, including the average crystallite size and the root-mean-square (RMS) surface roughness. acs.orgresearchgate.net For instance, the roughness of Cr-doped WO₃ films was found to increase with Cr doping up to 3 wt.% and then decrease, a factor that is significant for applications like gas sensing where a high surface area is desirable. acs.orgnih.gov

Control over Nanostructure and Morphology during Synthesis

The functional properties of this compound materials are intimately linked to their nanostructure and morphology. By carefully controlling synthesis parameters, it is possible to fabricate materials with specific forms, such as nanoparticles, nanocrystals, nanosheets, and polyhedra, each offering unique advantages for different applications.

Formation of Nanoparticles and Nanocrystals

The synthesis of this compound nanoparticles and nanocrystals is achieved through various bottom-up approaches where atomic or molecular precursors are assembled into nanoscale structures. The choice of method and the precise control of reaction conditions are paramount to achieving the desired size, shape, and crystallinity.

Wet-chemical methods are commonly employed. For example, Cr-doped WO₃ nanosheets have been synthesized via a chemical coprecipitation method. nih.govresearchgate.net Hydrothermal and sol-gel routes are also considered standard methods for producing Cr-WO₃ nanoparticles. In a typical hydrothermal synthesis, precursors like ammonium paratungstate and chromium nitrate are dissolved and then heated in an autoclave at temperatures between 150–200°C for 12–24 hours. A subsequent annealing step, often at 400–600°C, is crucial for enhancing crystallinity and achieving the desired monoclinic or orthorhombic phase. fjirsm.ac.cn

Microwave irradiation offers a rapid and energy-efficient alternative for synthesis. ijcrt.org In this technique, hydrated tungsten oxide nanoparticles doped with chromium have been prepared by exposing the precursors to microwave radiation (e.g., 2.45 GHz, 180 W) for a short duration, such as 10 minutes. ijcrt.org The as-prepared materials are often annealed at temperatures around 600°C to improve crystallinity and remove impurities. ijcrt.org

More advanced techniques can yield highly controlled morphologies. The use of an RF thermal plasma system under atmospheric pressure allows for the synthesis of Cr-doped WO₃ polyhedra. fjirsm.ac.cn By varying the chromium dopant concentration, the equilibrium morphology of the crystals can be systematically changed from octahedrons to truncated octahedrons and finally to cuboids. fjirsm.ac.cn This morphological control is attributed to the influence of the dopant on the crystal growth rates along different crystallographic directions. fjirsm.ac.cn

The spray pyrolysis technique also results in nanostructured films. For example, 3 wt.% Cr-doped WO₃ films prepared by this method exhibit a large nanoflake-like structure with high surface roughness and a porous morphology, which is distinct from the structures achieved by other methods. nih.gov

| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure |

| Hydrothermal | Ammonium paratungstate, Chromium nitrate | Temp: 150-200°C, Time: 12-24 h, Annealing: 400-600°C | Cr-WO₃ nanoparticles |

| Microwave Irradiation | Hydrated tungsten oxide, Chromium source | Power: 180W, Time: 10 min, Annealing: 600°C | Cr-doped WO₃ nanoparticles ijcrt.org |

| RF Thermal Plasma | Ammonium paratungstate, Ammonium chromate | Cr dopant concentration (2.5-10 at.%) | Cr-doped WO₃ polyhedra (octahedron, cuboid) fjirsm.ac.cn |

| Spray Pyrolysis | Tungstic acid, Chromium chloride | Substrate Temp: 400°C, Cr concentration: 1-5 wt.% | Nanoflake-like structured thin films acs.orgnih.gov |

| Chemical Coprecipitation | Tungsten source, Chromium acetyl acetonate | Cr concentration: 1-1.5 wt.% | Spongy, folded, and stacked nanosheets researchgate.net |

| Pulsed Electrodeposition | Tungsten powder in H₂O₂ | Pulse duration (5-500 ms) | WO₃ nanoparticles (45-330 nm) acs.org |

Synthesis of One-Dimensional Nanostructures (Nanowires, Nanorods, Nanofibers)

One-dimensional (1D) nanostructures of this compound, such as nanowires, nanorods, and nanofibers, are of significant interest due to their high aspect ratios and unique electronic and optical properties. researchgate.net Several methods have been developed for their synthesis.

Hydrothermal and Solvothermal Methods: These are common techniques for producing 1D nanostructures. For instance, Cr-doped WO₃ nanowires have been synthesized, demonstrating enhanced gas sensitivity. The hydrothermal method involves dissolving precursors like chromium nitrate and ammonium paratungstate in an acidic solution, which is then autoclaved at temperatures between 150–200°C for 12–24 hours. The pH of the hydrothermal medium plays a crucial role in determining the final morphology; for example, a pH below 2 tends to favor the formation of 1D nanorods due to preferential growth along a specific crystal axis. Similarly, hexagonal WO₃ nanorod arrays have been controllably synthesized, with substrate pre-treatment influencing their final structure. fjirsm.ac.cn One-dimensional tungsten oxide nanostructures have also been prepared using cobalt ammonium sulfate (B86663) as a structure-directing agent in a hydrothermal process. researchgate.net

Template-Directed Synthesis: This method allows for precise control over the size and shape of the resulting nanostructures. A template-directed approach has been used to prepare size-controlled, single-crystalline BaWO₄ and BaCrO₄ nanowires in aqueous solution under ambient conditions. google.com

Electrospinning: This technique is employed to produce continuous nanofibers. It has been used to fabricate porous bimetallic Mo-W oxide nanofibers, showcasing its applicability to related oxide systems. researchgate.net

Vapor Phase Methods: Techniques like aerosol-assisted chemical vapor deposition can be used to grow WO₃ nanorod thin films. ias.ac.in The deposition temperature is a critical parameter, influencing the crystallinity and morphology of the nanorods. ias.ac.in

A summary of key findings for the synthesis of 1D nanostructures is presented below:

| Method | Precursors | Key Parameters | Resulting Nanostructure | Reference |

| Hydrothermal | Chromium nitrate, Ammonium paratungstate | 150–200°C, 12–24 hours, pH < 2 | 1D Nanorods | |

| Hydrothermal | Sodium tungstate, Cobalt ammonium sulfate | Varying concentrations of structure-directing agent | Nanowires and Nanorods | researchgate.net |

| Template-Directed | Metal salt solution, Basic solution | Porous membrane | Crystalline Nanowires | google.com |

| Vapor Deposition | Not specified | Deposition temperature (425-450°C) | Nanorod thin films | ias.ac.in |

Development of Two-Dimensional Nanostructures (Nanosheets, Nanoplates)

Two-dimensional (2D) nanostructures, including nanosheets and nanoplates, offer a high surface-area-to-volume ratio, making them suitable for applications in catalysis and sensing.

Hydrothermal/Solvothermal Synthesis: Similar to 1D nanostructures, hydrothermal methods are effective for producing 2D architectures. By adjusting the pH of the reaction medium to a range of 4–6, 2D nanosheets can be generated through a process known as Ostwald ripening. A facile two-step hydrothermal process has been used to synthesize WO₃ nanosheets which are then combined with Cr₂O₃ nanoparticles. researchgate.netresearchgate.net

Exfoliation: This top-down approach involves the delamination of layered bulk materials to produce 2D sheets. utwente.nl Liquid exfoliation of layered materials is a common technique to produce nanosheets. acs.org For non-layered materials like monoclinic tungsten trioxide, exfoliation can be achieved by first coating the crystal surface with a molecule like bovine serum albumin, which facilitates the separation of thin nanosheets during sonication. researchgate.net A more recent "foaming-exfoliation" method has been developed for producing freestanding 2D metal oxide flakes from non-layered parent materials. pku.edu.cn This involves the thermal decomposition of metal salts combined with water-assisted forming to create large-aspect-ratio lamellae that can be exfoliated. pku.edu.cn

Co-Precipitation: Room-temperature synthesis of chromium-tungsten oxide hydrates with plate-like morphologies (40–200 nm) has been demonstrated using oxalic acid as a chelating agent. This method involves dissolving sodium tungstate and chromium nitrate in a specific molar ratio and then adding oxalic acid to yield amorphous precursors that age into crystalline composites.

Key research findings for 2D nanostructure synthesis are summarized in the following table:

| Method | Precursors/Starting Material | Key Parameters/Agents | Resulting Nanostructure | Reference |

| Hydrothermal | Not specified | pH 4–6 | 2D Nanosheets | |

| Two-step Hydrothermal | Not specified | Not specified | WO₃ Nanosheets | researchgate.netresearchgate.net |

| Liquid Exfoliation | Layered bulk materials | Sonication | Nanosheets | acs.org |

| Foaming-Exfoliation | Metal salts | Thermal decomposition, Water-assisted foaming | Freestanding 2D Flakes | pku.edu.cn |

| Co-Precipitation | Sodium tungstate, Chromium nitrate | Oxalic acid (chelating agent) | Plate-like composites (40-200 nm) |

Fabrication of Porous Architectures

Porous architectures of this compound are highly desirable for applications that benefit from a large surface area, such as gas sensing and catalysis.

Hydrothermal and Sol-Gel Methods: These methods are widely used to create porous structures. For instance, porous chromium-doped tungsten oxide has been synthesized via hydrothermal condensation of tungsten and chromium precursors. acs.org The resulting material exhibits a nanostructured and porous morphology. acs.org Sol-gel methods, followed by calcination, can also be employed to produce porous WO₃. tandfonline.com

Chemical Precipitation: This cost-effective and high-yield method has been used to prepare pure and chromium-doped porous tungsten oxide nanoscale materials. ijcrt.org

Template-Assisted Synthesis: Using templates is a reliable way to control the pore structure. For example, mesoporous Cr₂WO₆ nanospheres with pore diameters of around 15 nm have been synthesized, which are ideal for gas sensing applications.

Spray Pyrolysis: This technique can be used to deposit thin films with porous morphologies. For example, Cr-doped WO₃ thin films with a large, nanoflake-like structure and high surface roughness have been prepared using spray pyrolysis. acs.org

The table below highlights key findings in the fabrication of porous this compound:

| Method | Precursors/Starting Material | Key Features | Resulting Architecture | Reference |

| Hydrothermal Condensation | W and Cr precursors | Not specified | Porous nanostructures | acs.org |

| Chemical Precipitation | Not specified | Cost-effective, high-yield | Porous nanoscale materials | ijcrt.org |

| Template-Assisted | Not specified | Controlled pore size (15 nm) | Mesoporous nanospheres | |

| Spray Pyrolysis | Not specified | Nanoflake-like, high roughness | Porous thin films | acs.org |

Formation of Heterostructures and p-n Junctions

Heterostructures, particularly p-n junctions formed between p-type chromium oxide (Cr₂O₃) and n-type tungsten oxide (WO₃), are of great interest for enhancing the performance of electronic and optoelectronic devices. ias.ac.inoptica.org

Two-Step Hydrothermal Synthesis: A facile two-step hydrothermal process has been successfully employed to synthesize Cr₂O₃/WO₃ p-n junction nanocomposites. researchgate.netresearchgate.net This method allows for the sequential growth of the two oxide components, creating an interface between the p-type Cr₂O₃ and n-type WO₃. researchgate.net The resulting nanocomposite has shown significantly improved gas sensing properties compared to the individual oxide components. ias.ac.inresearchgate.net

Coupling of Oxides: The formation of p-n junctions can also be induced by coupling Cr₂O₃ and WO₃. hw.ac.uk This approach aims to overcome the rapid recombination of photogenerated electrons and holes, thereby enhancing photoanode efficiency for applications like water oxidation.

Research findings on the formation of heterostructures are summarized below:

| Method | Materials | Key Feature | Application | Reference |

| Two-step Hydrothermal | Cr₂O₃ nanoparticles, WO₃ nanosheets | p-n junction formation | Gas sensing | researchgate.netresearchgate.net |

| Coupling of Oxides | Cr₂O₃, WO₃ | p-n junction | Water oxidation | hw.ac.uk |

Doping and Composite Formation Strategies for this compound

To further tailor the properties of tungsten oxide, doping with chromium or forming composites with chromium oxide are common strategies. These approaches can significantly alter the material's electronic structure, crystal morphology, and ultimately, its functional performance.

Chromium-Doped Tungsten Oxide

Introducing chromium as a dopant into the tungsten oxide lattice can create defects and modify its charge transport properties, leading to enhanced performance in various applications.

Synthesis Methods:

RF Thermal Plasma: A simple method for synthesizing Cr-doped WO₃ polyhedra involves using an RF thermal plasma system. fjirsm.ac.cn By controlling the Cr doping levels, the morphology of the WO₃ polyhedra can be systematically changed from octahedrons to truncated octahedrons and then to cuboids. fjirsm.ac.cn

Co-precipitation: Cr-doped WO₃ nanostructures can be synthesized using a co-precipitation method with surfactants. scientific.netlettersonmaterials.com This method allows for the incorporation of different weight percentages of chromium. scientific.netlettersonmaterials.com

Spray Pyrolysis: This technique is used to prepare Cr-doped WO₃ thin films. acs.org The doping concentration can be varied to optimize properties like surface roughness and gas sensing performance. acs.org

Hydrothermal Method: Porous nanostructured chromium-doped tungsten oxide has been prepared via hydrothermal condensation. acs.org

Acid-Assisted Precipitation: This method has been used to prepare chromium-doped WO₃ nanoparticles. tandfonline.com

Microwave Irradiation: A household microwave irradiation technique has been employed for the synthesis of Cr-doped tungsten anhydride (B1165640) nanomaterials. ijcrt.org

Effects of Doping:

Morphology Control: The addition of Cr dopants can control the equilibrium morphologies of WO₃ crystals. fjirsm.ac.cn

Crystallinity: Increasing the concentration of Cr dopants can lead to a decrease in the crystallinity of WO₃. fjirsm.ac.cn

Electronic Properties: Doping with chromium can significantly enhance the surface conductivity, power output, and admittance of the material. scientific.netlettersonmaterials.com

The following table summarizes research on chromium-doped tungsten oxide:

| Synthesis Method | Precursors/Starting Material | Dopant Concentration | Key Findings | Reference |

| RF Thermal Plasma | Cr-APT (Ammonium paratungstate coated with ammonium chromate) | Up to 10 at. % | Morphology control (octahedron to cuboid) | fjirsm.ac.cn |

| Co-precipitation | Not specified | 2, 4, 6 wt. % | Enhanced surface conductivity and power output | scientific.net |

| Spray Pyrolysis | Not specified | 1, 3, 5 wt. % | Increased surface roughness, improved gas sensing | acs.org |

| Hydrothermal | W and Cr precursors | 1.68 atom % | Optimized electrochemical response | acs.org |

| Acid-Assisted Precipitation | Not specified | Not specified | Decreased crystallite size with increased doping | tandfonline.com |

| Microwave Irradiation | Not specified | 2 & 5 wt. % | Formation of orthorhombic structure | ijcrt.org |

Tungsten Oxide Composites with Chromium Oxide

Forming composites of tungsten oxide with chromium oxide is another effective strategy to create materials with synergistic properties, often leading to enhanced performance in applications like gas sensing and photocatalysis.

Synthesis Methods:

Two-Step Hydrothermal Process: This method is used to synthesize Cr₂O₃/WO₃ nanocomposites, where Cr₂O₃ nanoparticles are combined with WO₃ nanosheets. researchgate.netresearchgate.net This approach creates a p-n junction at the interface of the two oxides. researchgate.net

Co-Precipitation with Oxalic Acid: Monoclinic WO₃·2H₂O/Cr₂O₃ composites with plate-like morphologies can be synthesized at room temperature using oxalic acid as a chelating agent.

Templated Synthesis: Templated Cr₂O₃ and WO₃ nanoparticles can be synthesized by dissolving metal salts in an aqueous dispersion of silica (B1680970) nanoparticles (Ludox), followed by evaporation and calcination. optica.org

Spray Pyrolysis: A controlled chemical spray pyrolysis deposition technique can be used to synthesize Cr₂O₃/WO₃ oxide film composites.

Properties and Applications:

Enhanced Gas Sensing: Cr₂O₃/WO₃ p-n junction sensors have demonstrated significantly higher sensitivity and faster response/recovery times for detecting certain volatile organic compounds compared to pure WO₃. ias.ac.inresearchgate.net

Photocatalysis: The formation of a p-n junction in Cr₂O₃/WO₃ composites can reduce the recombination of photogenerated electron-hole pairs, enhancing photocatalytic activity. hw.ac.uk

Humidity Sensing: Composites of Cr₂O₃ and WO₃ have shown promising humidity sensing properties. researchgate.net

The table below provides a summary of research on tungsten oxide composites with chromium oxide:

| Synthesis Method | Composite Structure | Key Features | Application | Reference |

| Two-Step Hydrothermal | Cr₂O₃ nanoparticles on WO₃ nanosheets | p-n junction | Gas sensing | researchgate.netresearchgate.net |

| Co-Precipitation | WO₃·2H₂O/Cr₂O₃ plates | Room temperature synthesis | Not specified | |

| Templated Synthesis | Cr₂O₃ and WO₃ nanoparticles | Silica template | Not specified | optica.org |

| Spray Pyrolysis | Cr₂O₃/WO₃ film | Not specified | Not specified |

Metal Doping (e.g., Mg, Mo) in Tungsten Oxide-Chromium Systems

The introduction of metal dopants into the tungsten oxide-chromium lattice is a key strategy to modify its physicochemical properties. Doping can alter the crystal structure, electronic bandgap, and surface reactivity of the material. Methodologies for doping are diverse, each offering unique control over the dopant distribution and concentration.

Hydrothermal and solvothermal methods are widely employed for doping tungsten oxide systems. For instance, magnesium (Mg) has been successfully doped into tungsten trioxide (WO₃) nanoparticles using a hydrothermal synthesis approach. tandfonline.com In a typical process, a tungsten precursor like sodium tungstate is dissolved, and a solution containing the dopant salt, such as magnesium chloride (MgCl₂), is introduced. tandfonline.comchalcogen.ro The mixture is then subjected to high temperatures and pressures in an autoclave, leading to the crystallization of doped nanoparticles. Research has shown that Mg-doping can decrease the bandgap, shift band edge positions, and reduce the recombination rate of electron-hole pairs, which is beneficial for photocatalytic applications. tandfonline.com Another synthesis route for Mg-doping involves a high-yield microwave irradiation technique, which has been used to create "Mg" associated WO₃·H₂O nanopowders. chalcogen.ro

Similarly, molybdenum (Mo) doping in tungsten oxide has been achieved through various techniques. A facile hydrothermal method can be used to synthesize Mo-doped tungsten oxide nanorods, where ammonium molybdate (B1676688) is mixed with a sodium tungstate solution before the hydrothermal reaction. jim.org.cn A deep eutectic solvent-assisted hydrothermal method has also been reported for the synthesis of molybdenum oxide-doped tungsten oxide (WO₃-MoO₃) nanocomposites. nih.govull.es This technique allows for the formation of fine-sized nanoparticles. Furthermore, spray pyrolysis has been utilized to create doped thin films. acs.org For example, precursor solutions containing tungsten and a dopant like chromium are sprayed onto a heated substrate, resulting in the formation of a doped metal oxide thin film. acs.org The impregnation method is another viable technique, where MoO₃ powder is impregnated with an aqueous solution of a chromium salt, followed by drying and calcination to produce Cr-doped molybdenum oxide. analis.com.my These methods highlight that doping can significantly influence the material's reducibility and surface area. analis.com.my

The table below summarizes key research findings on metal doping in tungsten oxide systems.

| Dopant | Host Material | Synthesis Method | Key Findings | Reference(s) |

| Magnesium (Mg) | Tungsten Trioxide (WO₃) | Hydrothermal Synthesis | Diminished band gap, shifted band edge positions, reduced electron-hole recombination rate. | tandfonline.com |

| Magnesium (Mg) | Tungsten Oxide Hydrate (B1144303) (WO₃·H₂O) | Microwave Irradiation | Confirmed orthorhombic phase retention after doping; potential for superconducting applications. | chalcogen.ro |

| Molybdenum (Mo) | Tungsten Oxide (WO₃) | Hydrothermal Method | Nanorod dimensions decrease with increasing Mo percentage. | jim.org.cn |

| Molybdenum (Mo) | Tungsten Oxide (WO₃) | Deep Eutectic Solvent-Assisted Hydrothermal | Successful formation of WO₃-MoO₃ nanocomposites with fine particle size. | nih.govull.es |

| Chromium (Cr) | Molybdenum Oxide (MoO₃) | Impregnation | Enhanced reducibility of the oxide; decreased surface area with increased doping. | analis.com.my |

| Chromium (Cr) | Tungsten Trioxide (WO₃) | Spray Pyrolysis | Increased crystallite size and surface roughness, favorable for gas sensing. | acs.org |

Integration with Carbonaceous Materials (e.g., Graphene)

The combination of this compound with carbonaceous materials, particularly graphene and its derivatives like reduced graphene oxide (rGO), is a promising approach to develop high-performance composites. Graphene's exceptional electrical conductivity, large surface area, and mechanical strength can significantly enhance the properties of the metal oxide. researchgate.netmdpi.com

Hydrothermal and solvothermal methods are common for the in-situ synthesis of these composites. mdpi.comnih.govacs.org In a typical one-pot solvothermal process, a tungsten precursor (e.g., tungsten hexachloride, WCl₆) and graphene oxide (GO) are dispersed in a solvent like ethanol. mdpi.com During the reaction, tungsten oxide nanoparticles nucleate and grow on the surface of the GO sheets, which are simultaneously reduced to rGO. This intimate contact between the metal oxide and graphene facilitates efficient charge transfer. mdpi.com Theoretical studies on Cr-doped tungsten oxide/graphene composites suggest that this integration lowers the HOMO-LUMO energy gap and creates a material with high surface reactivity, which is advantageous for applications like gas sensing. nih.govacs.org

The fabrication of these composites leverages the unique properties of both components. The metal oxide-decorated graphene maintains good electrical conductivity while benefiting from the catalytic or sensing properties of the metal oxide. researchgate.net Research on W₁₈O₄₉ nanowires/rGO composites has demonstrated that the presence of graphene not only improves the conductivity but also increases the surface area for gas adsorption. mdpi.com Furthermore, the formation of a p-n junction at the interface between p-type graphene and n-type tungsten oxide can enhance electron transfer, improving the material's response in sensing applications. mdpi.com The hydrothermal method has also been successfully used to synthesize composites of cobalt tungstate (CoWO₄) with graphitic carbon nitride (g-C₃N₄), a related carbonaceous material, indicating the versatility of this approach for creating metal tungstate-carbon hybrids. nih.gov

The table below presents detailed findings from research on the integration of tungsten oxide with carbonaceous materials.

| Composite Material | Synthesis Method | Key Research Findings | Reference(s) |

| Cr-Doped Tungsten Oxide/Graphene | Hydrothermal Method (proposed) | DFT calculations show a lowered HOMO-LUMO energy gap and high surface reactivity. | nih.govacs.org |

| W₁₈O₄₉ NWs/rGO | One-pot Solvothermal | Improved gas sensing response compared to pure W₁₈O₄₉ NWs due to enhanced conductivity and surface area. | mdpi.com |

| Tungsten Oxide/Graphene | General | Composites show good conductivity and enhanced electrical and electrochromic properties. | researchgate.net |

| Cobalt Tungstate (CoWO₄)/g-C₃N₄ | Hydrothermal Method & Ultrasonication | Enhanced photocatalytic activity compared to pristine materials due to the synergistic effect. | nih.gov |

Advanced Characterization of Chromium Tungsten Oxide Materials

Structural Probes

Structural analysis provides fundamental insights into the crystalline nature and physical arrangement of chromium tungsten oxide materials.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and assessing the crystallinity of this compound materials. forcetechnology.com The diffraction pattern, a unique fingerprint for each crystalline material, is generated by the constructive interference of X-rays scattered by the ordered atomic planes within the crystal lattice, as described by Bragg's Law. utah.edu

In the study of this compound, XRD analysis confirms the formation of specific crystal structures, which can be influenced by synthesis methods and post-synthesis treatments like annealing. For instance, chromium-doped tungsten oxide (WO₃) nanoparticles synthesized via a microwave irradiation technique were found to have an orthorhombic structure in their hydrated form (WO₃·H₂O) and a monoclinic structure after being annealed at 600 °C. researchgate.netresearchgate.net Similarly, Cr₂WO₆ nanoparticles synthesized through a hydrothermal-assisted process and sintered at 1000°C exhibited a high-purity tetragonal phase. frontiersin.org The sharpness and intensity of the diffraction peaks provide information about the material's crystallinity; narrow and intense peaks are indicative of good crystal quality. frontiersin.org

Annealing temperature plays a critical role in the final crystal phase and crystallinity. Studies have shown that for chromium-doped tungsten oxide, higher annealing temperatures generally lead to improved crystallinity and can induce phase transitions. For example, some tungsten oxide nanoparticles exhibit a transformation from a hexagonal to a monoclinic structure after annealing above 600°C. science.gov The integration method, which compares the area under crystalline peaks to the total area of the diffraction pattern, can be used to quantify the percentage of crystalline and amorphous phases in a sample. utah.edu

Table 1: Crystal Structures of this compound Materials Identified by XRD

| Material | Synthesis/Annealing Conditions | Crystal Structure | Reference(s) |

| Cr-doped WO₃·H₂O | Microwave irradiation | Orthorhombic | researchgate.net |

| Cr-doped WO₃ | Annealed at 600°C | Monoclinic | researchgate.netresearchgate.net |

| Cr₂WO₆ | Hydrothermal, annealed at 1000°C | Tetragonal | frontiersin.org |

| W-Cr alloy (oxidized) | Oxidized at 1000°C | Cr₂WO₆, Cr₂O₃, WO₃ | iaea.org |

| Cr-doped WO₃ | Hydrothermal condensation | Monoclinic | tandfonline.comacs.org |

| WO₃ | Annealed at 400-700°C | Monoclinic/Triclinic | ub.edu |

Electron Microscopy (SEM, TEM, HRTEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of this compound materials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of the material. SEM analyses of chromium-doped tungsten oxide have revealed diverse morphologies depending on the synthesis conditions. For example, samples annealed at 800°C consisted of well-separated, elongated structures composed of nanoparticles. researchgate.netijcrt.org Other preparations have yielded 3D cubic-like morphologies with dimensions on the order of 1–5 µm. ijcrt.org In the case of Cr₂WO₆ powders, SEM images showed that the material was composed of a large number of grain-shaped particles with an average size of around 300 nm. frontiersin.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer even greater magnification, enabling the analysis of the internal structure, particle size, and crystalline nature of the nanomaterials. TEM images of Cr₂WO₆ were consistent with SEM findings regarding particle size. frontiersin.org HRTEM goes a step further by resolving the atomic lattice fringes of the material. For Cr₂WO₆ nanoparticles, HRTEM images confirmed their high crystalline quality, with measured lattice spacings of 0.323 nm and 0.248 nm corresponding to the (110) and (103) planes of the tetragonal structure, respectively. frontiersin.org In other studies, TEM has been used to observe the nanostructure of chromium oxide nanoparticles, with average grain sizes reported to be in the range of 5-10 nm. science.gov The growth of tungsten oxide nanorods has been observed in-situ using environmental TEM, revealing the formation mechanism and structure. researchgate.net

Table 2: Morphological and Nanostructural Features Observed by Electron Microscopy

| Material | Technique | Observed Features | Dimensions | Reference(s) |

| Cr-doped WO₃ | SEM | Elongated structures of nanoparticles | - | researchgate.net |

| Cr-doped WO₃ | SEM | 3D cubic-like morphology | 1–5 µm | ijcrt.org |

| Cr₂WO₆ | SEM, TEM | Grain-shaped particles | ~300 nm | frontiersin.org |

| Cr₂WO₆ | HRTEM | High crystalline quality, lattice fringes | Lattice spacing: 0.323 nm, 0.248 nm | frontiersin.org |

| Cr₂O₃ Nanoparticles | TEM | Homogeneous quasi-rectangular morphology | ~25 nm | |

| Cr-doped WO₃ | TEM | Rectangular shaped nanostructures | - | tandfonline.com |

Spectroscopic Techniques for Elemental and Chemical State Analysis

Spectroscopic methods are employed to determine the elemental makeup and the chemical bonding environment within this compound materials.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. rockymountainlabs.comsurfacesciencewestern.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS is crucial for confirming the presence and oxidation states of chromium, tungsten, and oxygen. The binding energies of the core-level electrons are specific to the element and its chemical environment. For instance, in the analysis of CrWN coatings, the Cr 2p spectrum can be deconvoluted to identify peaks corresponding to Cr-O and Cr-N states. researchgate.net The binding energies for Cr 2p₃/₂ have been observed at approximately 576.6-576.9 eV for Cr-O bonds (indicative of Cr³⁺) and around 579.9 eV for Cr(VI) species. researchgate.net

Similarly, the W 4f spectrum provides information about tungsten's oxidation state. W 4f₇/₂ and W 4f₅/₂ peaks located at binding energies of about 35.15-35.6 eV and 37.15-37.8 eV, respectively, are characteristic of the W⁶⁺ oxidation state in a W-O bonding environment. researchgate.netmanchester.ac.ukresearchgate.net The O 1s spectrum can also be analyzed, with a primary peak around 530.6 eV corresponding to W-O bonds. researchgate.net

Table 3: Representative XPS Binding Energies (in eV) for this compound Materials

| Element & Orbital | Binding Energy (eV) | Assigned Chemical State / Bond | Reference(s) |

| Cr 2p₃/₂ | 576.6 - 576.9 | Cr-O (Cr³⁺) | researchgate.net |

| Cr 2p₁/₂ | 586.3 | Cr-O (Cr³⁺) | researchgate.net |

| Cr 2p₃/₂ | ~579.9 | Cr(VI) species | researchgate.net |

| W 4f₇/₂ | 35.15 - 35.6 | W-O (W⁶⁺) | researchgate.netresearchgate.net |

| W 4f₅/₂ | 37.15 - 37.8 | W-O (W⁶⁺) | researchgate.netresearchgate.net |

| O 1s | ~530.6 | W-O | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, polymorphy, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, known as the Raman effect.

In the context of this compound, Raman spectroscopy is used to identify the vibrational modes characteristic of the material's crystal lattice. For tungsten oxides, the main Raman active modes are associated with the stretching and bending of W-O bonds. mdpi.com The stretching modes of O-W-O bonds in monoclinic WO₃ are typically observed around 715 cm⁻¹ and 807 cm⁻¹. ub.edumdpi.comlehigh.edu A peak around 950 cm⁻¹ can be attributed to the terminal W=O stretching mode, which may indicate the presence of surface bonds or hydrate (B1144303) species. ub.edu

The introduction of chromium as a dopant can affect the Raman spectrum. The addition of chromium can lead to a broadening of the main WO₃ vibration peaks, which may indicate slight distortions in the outermost layers of the tungsten oxide lattice. ub.edu In studies of chromium oxide, distinct Raman shifts at approximately 303, 348, 548, and 607 cm⁻¹ are assigned to the Raman modes of crystalline Cr₂O₃. researchgate.net The technique is sensitive enough to distinguish between different phases and can complement XRD data in structural characterization. researchgate.netresearchgate.net

Table 4: Characteristic Raman Peaks (in cm⁻¹) for Chromium and Tungsten Oxides

| Material | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| Monoclinic WO₃ | ~807, ~715 | ν(O-W-O) stretching | ub.edumdpi.comlehigh.edu |

| Monoclinic WO₃ | ~270 | δ(O-W-O) bending | mdpi.com |

| WO₃ Surface | ~950 | ν(W=O) terminal stretching | ub.edu |

| Crystalline Cr₂O₃ | 303, 348, 548, 607 | Cr₂O₃ lattice modes | researchgate.net |

| Amorphous CrOₓ | 691, 800-900 | Amorphous CrO₂ / CrO₃ modes | researchgate.net |

UV-Vis Spectroscopy and Optical Absorption Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. escholarship.org This technique is fundamental for characterizing the optical properties of semiconductor materials like this compound, particularly for determining their optical band gap (E_g).

The absorption spectra of chromium-doped tungsten oxide materials show that the onset of absorption occurs in the UV and visible regions. researchgate.netijcrt.org This absorption is generally attributed to the charge transfer from the valence band, which is mainly formed by the 2p orbitals of oxygen anions, to the conduction band, formed by the 5d orbitals of tungsten cations. researchgate.netresearchgate.net The introduction of chromium as a dopant can modify the electronic structure, leading to changes in the optical absorption and a tuning of the band gap energy. researchgate.netijcrt.org For instance, chromium-assisted samples have been shown to have different optical conductivity compared to undoped samples. researchgate.net

The optical band gap is typically estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). nih.gov The band gap for tungsten oxide is generally reported to be in the range of 2.5 to 3.4 eV. researchgate.netresearchgate.net Studies on Cr₂O₃ nanoparticles have reported band gap values in the range of 1.6 to 1.8 eV. The ability to engineer the band gap is crucial for applications such as photocatalysis, where the material's ability to absorb light determines its efficiency. acs.org

Table 5: Optical Band Gap (E_g) Values for Chromium and Tungsten Oxides

| Material | Band Gap (E_g) in eV | Method of Determination | Reference(s) |

| Tungsten Oxide (WO₃) | 2.5–2.8 | UV-Vis DRS | researchgate.net |

| Tungsten Oxide (WO₃) | ~3.0 - 3.4 | UV-Vis Spectroscopy | researchgate.net |

| Cr-doped WO₃ | 2.5–2.8 | UV-Vis Spectroscopy | |

| Cr₂O₃ Nanoparticles | 1.6–1.8 | UV-Vis Spectroscopy | |

| 2A5PFeCl₄ (for comparison) | ~2.47 | Optical Absorption | rsc.org |

Electrochemical and Photoelectrochemical Characterization

The electrochemical and photoelectrochemical properties of this compound materials are critical for understanding their performance in applications such as photoelectrochemical water splitting and electrochemical sensing. Techniques like Mott-Schottky analysis, photocurrent measurements, and various voltammetric methods provide detailed insights into the electronic structure, charge transfer kinetics, and sensing capabilities of these materials.

Mott–Schottky Analysis

Mott-Schottky analysis is a fundamental electrochemical impedance technique used to determine the semiconductor properties of materials, including the flat-band potential, donor or acceptor density, and the type of semiconductivity (n-type or p-type).

In the context of this compound composites, this analysis has been instrumental in confirming the formation of p-n heterojunctions. rsc.orgresearchgate.net Studies on nanostructured materials composed of chromium(III) oxide (Cr₂O₃) and tungsten(VI) oxide (WO₃) utilize Mott-Schottky plots to verify the distinct electronic nature of each component. rsc.org Chromium oxide is known to exhibit p-type semiconductor characteristics, which is indicated by a negative slope in its Mott-Schottky plot. researchgate.netnih.govmdpi.com This p-type behavior suggests that the predominant charge carriers are holes, likely arising from metal cation vacancies. researchgate.net Conversely, tungsten oxide is a well-established n-type semiconductor, characterized by a positive slope in its Mott-Schottky plot. mdpi.comu-szeged.hu

The successful formation of a Cr₂O₃/WO₃ p-n junction is confirmed when Mott-Schottky analysis reveals the characteristic properties of both semiconductor types within the composite material. rsc.orgresearchgate.net This junction creates an internal electric field that facilitates the separation of photogenerated electron-hole pairs, which is a crucial factor for enhancing photoelectrochemical performance.

Photocurrent Measurements

Photocurrent measurements are essential for evaluating the efficiency of a material in converting light energy into electrical current, a key process in photoanodes used for water oxidation. For this compound materials, these measurements demonstrate the significant advantages conferred by its specific structural arrangements.

The creation of a nanostructured chromium(III) oxide/tungsten(VI) oxide p-n junction photoanode leads to a marked improvement in photoelectrochemical activity. rsc.orgresearchgate.net The formation of this junction enhances the separation of photogenerated charges and reduces their recombination rate. rsc.orgresearchgate.net This results in a substantial increase in photocurrent density. Research shows that by depositing Cr₂O₃ nanoparticles onto WO₃ nanosheet arrays, the photocurrent density can be increased from 0.7 mA cm⁻² for pure WO₃ to 1.8 mA cm⁻² for the Cr₂O₃/WO₃ composite at a potential of 1.8 V vs. RHE. rsc.orgresearchgate.net

Furthermore, this enhancement is accompanied by a negative shift in the onset potential of about 0.1 V, indicating that the water oxidation process can begin at a lower applied potential. rsc.orgresearchgate.net The improved charge separation also leads to a one-fold improvement in the incident photon-to-current efficiency (IPCE). rsc.org Another significant finding is the increase in faradaic efficiency for oxygen evolution, which rises from 73.9% to 92.0% with the p-n junction, attributed to the suppression of competing side reactions. rsc.org

| Parameter | WO₃ Nanosheets | Cr₂O₃/WO₃ p-n Junction | Reference |

|---|---|---|---|

| Photocurrent Density (at 1.8 V vs. RHE) | 0.7 mA cm⁻² | 1.8 mA cm⁻² | rsc.orgresearchgate.net |

| Onset Potential Shift | - | -0.1 V | rsc.orgresearchgate.net |

| Faradaic Efficiency (Holes to O₂) | 73.9% | 92.0% | rsc.org |

Cyclic Voltammetry and Square Wave Voltammetry

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques used to investigate the electrochemical behavior of materials and for quantitative analysis in sensing applications. Chromium-doped tungsten oxide (Cr-WO₃) nanostructures have been developed and characterized using these methods for the electrochemical detection of pharmaceuticals. acs.orgfigshare.com

In one study, Cr-doped WO₃ nanoparticles were synthesized and optimized for use as an electrochemical sensor. acs.orgfigshare.com The most effective electrochemical response was obtained from a material with 1.68 atom % of chromium doped into the tungsten oxide lattice. acs.orgfigshare.com This optimized material was then employed to detect the antiandrogen drugs flutamide (B1673489) and nilutamide (B1683758) using CV and SWV. acs.orgfigshare.com

The voltammetric studies were also used to assess key physiochemical and thermodynamic parameters of the electrochemical process by analyzing the effects of different scan rates and temperatures. acs.orgfigshare.com The high sensitivity and low detection limits of the Cr-WO₃ based sensor, as determined by square wave voltammetry, demonstrate its potential for analytical applications. acs.orgfigshare.com

| Analyte | Sensitivity (μA μM⁻¹cm⁻²) | Detection Limit (nM) | Reference |

|---|---|---|---|

| Flutamide | 24.9 | 4.2 | acs.orgfigshare.com |

| Nilutamide | 49.1 | 3.07 | acs.orgfigshare.com |

Theoretical and Computational Studies of Chromium Tungsten Oxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to chromium tungsten oxide materials to predict their behavior as catalysts and sensors.

DFT calculations have shown that incorporating chromium into a tungsten oxide matrix significantly modifies its electronic properties. Studies on chromium-doped tungsten oxide clusters, specifically (CrWn-1O3n) for n=2 to 4, reveal that these doped systems possess lower energy gaps compared to their undoped counterparts ((WO3)n). researchgate.net This reduction in the highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gap is a key indicator of enhanced reactivity. researchgate.netnih.gov For instance, the introduction of chromium can alter the d-orbital energy levels, making the material a more effective single-atom catalyst by rendering the tungsten electronically inactive and promoting electron excitation primarily in the chromium atoms. unist.ac.kr

In composite systems, such as Cr-doped tungsten oxide on graphene (g-CrWn–1O3n), the composites are found to have a lowered HOMO-LUMO energy gap and high surface reactivity. nih.gov The electrophilicity index (ω), which measures the ability to accept electrons, is higher in Cr-doped composites, suggesting they are more stable when accepting electrons from their environment. nih.gov DFT calculations of the oxygen evolution reaction (OER) on Cr-doped WO3 surfaces also show considerable changes in the electronic structure, affecting which reaction steps are rate-limiting. differ.nl

Table 1: Comparison of Electronic Properties for Undoped and Cr-Doped Tungsten Oxide/Graphene Composites (Data sourced from DFT calculations)

| Composite | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| g-W₂O₆ | -5.997 | -3.535 | 2.462 | 4.417 |

| g-CrWO₆ | -5.837 | -3.733 | 2.104 | 5.210 |

| g-W₃O₉ | -6.345 | -3.834 | 2.511 | 5.222 |

| g-CrW₂O₉ | -6.197 | -4.019 | 2.178 | 5.811 |

| g-W₄O₁₂ | -6.442 | -3.899 | 2.543 | 5.347 |

| g-CrW₃O₁₂ | -6.202 | -4.052 | 2.150 | 5.922 |

The surface reactivity of chromium tungsten oxides is a key aspect of their application in catalysis and gas sensing. DFT studies have demonstrated that chromium-doped tungsten oxide clusters exhibit a higher ability to accept electrons from gas molecules like carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), and hydrogen (H₂) when compared to undoped clusters. researchgate.net The CrWO₆ cluster, in particular, shows the highest sensitivity towards these gases. researchgate.net

Further investigations into composites with graphene reveal a strong adsorption interaction with CO, attributed to a strong cluster-graphene binding energy. nih.govacs.org For chromium(III) tungstate (B81510) (Cr₂WO₆) nanoparticles, DFT calculations indicate that the adsorption of acetone (B3395972) on the (110) and (101) crystal facets is thermodynamically favorable, which is fundamental to its gas-sensing mechanism. researchgate.net The resistive responses of the Cr₂WO₆ sensor are highly dependent on oxygen, suggesting that surface oxygen adsorption and reaction play a crucial role, similar to typical n-type metal oxide sensors. researchgate.net In the context of corrosion, DFT models have shown that Cr-doping can enhance the affinity for certain adsorbates, which in turn can weaken the bonds between metal atoms and make the structure more vulnerable. mdpi.com

Energetic and stability analyses using DFT help in understanding the thermodynamic feasibility of this compound structures and their catalytic processes. While Cr-doping enhances reactivity, it can also lead to reduced stability in chromium-doped tungsten oxide clusters compared to pure tungsten oxide clusters. researchgate.net However, studies on the oxidation of tungsten alloys suggest that chromium can help form a passive oxide layer, slowing down further oxidation, a mechanism crucial for material stability in harsh environments. materialsmodeling.org

In the context of electrocatalysis, DFT is used to calculate the free energies of reaction steps. For the oxygen evolution reaction (OER) on a CrWO₄ surface, the potential-determining step is the transformation of an adsorbed OH* intermediate to an O* intermediate (*OH → *O + H⁺ + e⁻). unist.ac.kr The calculated theoretical overpotential for this reaction on CrWO₄ is 0.42 V, which is lower than for many other 3d transition metal tungstates, indicating its promise as an OER catalyst. unist.ac.kr Similarly, calculations for Cr-doped WO₃ surfaces show that doping affects the overpotential of the OER, with the specific reaction pathway and rate-determining step being altered by the presence of chromium. differ.nl

Semi-Empirical Quantum Mechanical Approaches (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Model 3), offer a computationally less expensive alternative to DFT for studying large molecular systems. These methods use parameters derived from experimental data to simplify Hartree-Fock calculations. uni-muenchen.de

The PM3 method has been employed to investigate the reactivity of CrM-oxide catalysts (where M = Cr, Mo, W) in the dehydrogenation of propane (B168953). scispace.comresearchgate.net In these studies, geometry optimizations and energy computations are performed to evaluate reactivity parameters like activation energy (Ea), energy bandgap (Egap), and adsorption energy (Eads). scispace.comresearchgate.net The calculations showed that modifying a chromium(III) oxide catalyst with tungsten increases the catalyst's binding energy for isopropyl species. scispace.com Furthermore, the energy bandgap data indicated that the presence of tungsten reduces the catalyst's stability compared to unmodified chromium oxide or molybdenum-modified oxide, which implies higher reactivity. scispace.comdergipark.org.tr These findings from PM3 calculations have been shown to agree with trends observed in DFT calculations, confirming that molybdenum modification results in a lower affinity for coking species compared to tungsten modification. srce.hr

Table 2: Molecular Properties of CrM-Oxide Surfaces from PM3 Calculations (Data sourced from PM3 semi-empirical calculations)

| Catalyst Surface | Energy Band Gap (eV) | Chemical Hardness (eV) |

|---|---|---|

| Cr₂O₃ | 11.83 | 5.92 |

| CrMoO₃ | 13.58 | 6.79 |

| CrWO₃ | 12.51 | 6.26 |

Simulation of Reaction Mechanisms and Pathways

Computational simulations are vital for mapping out the step-by-step mechanisms of chemical reactions on catalyst surfaces.

Using the semi-empirical PM3 method, the activation mechanism of propane on CrM-oxide surfaces has been studied. scispace.com The findings identified that O-Cr pair sites were a thermodynamically feasible route for the activation of the C-H bond on the unmodified chromium oxide surface. scispace.com The modification of the surface with tungsten was found to accelerate the rate of propane activation across W-O pair sites due to a lower activation energy requirement for this pathway. scispace.com

DFT calculations have been used to simulate the multi-step oxygen evolution reaction (OER) on this compound surfaces. The mechanism is generally considered to proceed in four proton-coupled electron transfer steps:

* + H₂O → *OH + H⁺ + e⁻

*OH → *O + H⁺ + e⁻

*O + H₂O → *OOH + H⁺ + e⁻

*OOH → * + O₂ + H⁺ + e⁻

For a CrWO₄ surface, DFT simulations identified the second step (*OH → O) as the potential-determining step, with a calculated overpotential of 0.42 V. unist.ac.kr For Cr-doped WO₃ surfaces, the potential-determining step was found to be the formation of the OH intermediate. differ.nl These simulations provide a microscopic understanding of the catalytic cycle, guiding the design of more efficient catalysts.

Advanced Applications of Chromium Tungsten Oxide Materials

Catalysis and Photocatalysis

Photocatalysis is a process where a semiconductor material, upon absorbing light energy greater than its band gap, generates electron-hole pairs that drive redox reactions on its surface. acs.orgdntb.gov.ua These reactions are pivotal for applications such as water splitting, pollutant degradation, and CO2 reduction. acs.org Tungsten oxide (WO3) is a notable n-type semiconductor photocatalyst due to its suitable band gap (~2.6 eV), stability, and ability to absorb a portion of the visible light spectrum. rsc.orgd-nb.info The incorporation of chromium, either as a dopant or in a composite structure like Cr2WO6, aims to further enhance these photocatalytic capabilities by improving charge separation and extending light absorption. iitm.ac.inmdpi.com

Photocatalytic water splitting to produce hydrogen (H2) and oxygen (O2) is a promising strategy for clean energy generation. nih.govresearchgate.netnih.gov The process requires a semiconductor with a band structure capable of driving both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). d-nb.info While tungsten oxide's conduction band is often not negative enough for efficient H2 production, it is well-suited for the OER (water oxidation). rsc.orgd-nb.info

Studies on related Z-scheme systems, such as those using PtOx/H–Cs–WO3, have also shown that modifications to the tungsten oxide catalyst can significantly improve the oxygen evolution rate. rsc.org

Table 1: Performance of Chromium Tungsten Oxide-Based Photoanode for Water Oxidation

| Material | Photocurrent Density (at 1.8 V vs. RHE) | Onset Potential Shift | Reference |

|---|---|---|---|

| Cr2O3/WO3 p-n junction | 1.8 mA cm⁻² | ~ -0.1 V | iitm.ac.in |

The contamination of water sources with heavy metal ions, such as the highly toxic and carcinogenic hexavalent chromium (Cr(VI)), is a major environmental concern. researchgate.net Photocatalytic reduction offers a method to convert toxic Cr(VI) into the far less harmful trivalent chromium (Cr(III)). researchgate.net Tungsten oxide-based materials have been extensively studied for this application. researchgate.nettandfonline.com

While specific studies on Cr2WO6 for this purpose are not prominent in the provided results, research on doped and composite tungsten oxide materials highlights the potential of this material family. For instance, iron-doped WO3/SiO2 heterostructures have been shown to effectively remove Cr(VI) from water under visible light, achieving a 91.1% reduction efficiency. rsc.org Similarly, modifying WO3 nanoparticles with silver and copper co-dopants led to a rapid photoreduction of Cr(VI), with 82.38% of the ion decayed in just 15 minutes. The enhancement in these materials is attributed to improved electron trapping and a reduced bandgap, which facilitates the generation of charge carriers needed for the reduction reaction. Another study on a novel Z-scheme binary nanocomposite of zinc tungsten oxide and nickel ferrite (B1171679) (NiFe2O4-ZnWO4) reported a 93.5% reduction of Cr(VI).

These findings suggest that creating chromium-tungsten oxide composites or doped materials could be a viable strategy for enhancing the photocatalytic reduction of heavy metals.

Table 2: Photocatalytic Reduction of Cr(VI) by Various Tungsten Oxide-Based Nanomaterials

| Photocatalyst | Reduction Efficiency | Time | Conditions | Reference |

|---|---|---|---|---|

| 7.5% Fe-WO3/SiO2 | 91.1% | 90 min | Visible light, pH 3 | rsc.org |

| NiFe2O4-ZnWO4 | 93.5% | Not specified | Solar light | |

| Ag, Cu co-doped WO3 | 82.38% | 15 min | Visible light |

The release of organic dyes and other pollutants from industrial activities poses a significant threat to aquatic ecosystems. Heterogeneous photocatalysis using semiconductor materials is an effective advanced oxidation process for breaking down these complex organic molecules into less harmful substances like CO2 and H2O. acs.org

This compound materials have shown notable activity in this area. In one study, nitrogen-doping of Cr2WO6 was found to significantly enhance its photocatalytic activity under visible light. Compared to the undoped parent material, N-doped Cr2WO6 demonstrated an approximately 30% increase in the photodegradation of methylene (B1212753) blue and a 20% increase for methyl violet. Doping is believed to narrow the band-gap, allowing for more efficient use of visible light.

Research on related tungsten oxide nanoparticles has also demonstrated high efficiency. For example, WO3 nanoparticles synthesized by a facile acid precipitation method achieved a 96.1% degradation of rhodamine B dye after 4 hours of visible light irradiation under optimal conditions. Scavenging experiments in that study identified superoxide (B77818) and hydroxyl radicals as the primary reactive species responsible for the degradation.

Table 3: Photocatalytic Degradation of Organic Dyes by this compound and Related Materials

| Photocatalyst | Pollutant | Degradation Enhancement/Efficiency | Reference |

|---|---|---|---|

| N-doped Cr2WO6 | Methylene Blue | ~30% increase vs. undoped Cr2WO6 | |

| N-doped Cr2WO6 | Methyl Violet | ~20% increase vs. undoped Cr2WO6 |